molecular formula C20H20N2OS B2740367 N-[2-(1,3-benzothiazol-2-yl)phenyl]cyclohexanecarboxamide CAS No. 477569-71-4

N-[2-(1,3-benzothiazol-2-yl)phenyl]cyclohexanecarboxamide

Cat. No. B2740367
CAS RN: 477569-71-4
M. Wt: 336.45
InChI Key: RWYOMGBPJQOPRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1,3-benzothiazol-2-yl)phenyl]cyclohexanecarboxamide, also known as BCA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BCA is a derivative of benzothiazole and has been synthesized using different methods.

Scientific Research Applications

Anti-Tubercular Activity

Benzothiazole derivatives have been extensively studied for their anti-tubercular properties. Recent synthetic developments have shown that new benzothiazole-based compounds exhibit significant inhibitory concentrations against Mycobacterium tuberculosis, the causative agent of tuberculosis . These compounds are synthesized through various pathways, including diazo-coupling and Knoevenagel condensation, and have shown better inhibition potency compared to standard reference drugs.

Anti-Inflammatory Properties

The anti-inflammatory potential of benzothiazole derivatives has been explored through both in vitro and in silico approaches. Novel derivatives have been synthesized and evaluated for their COX-1 and COX-2 inhibitory activities. Some compounds have demonstrated significant inhibitory activity and have been identified as potential candidates for further development as anti-inflammatory agents .

Anti-Proliferative Effects

Benzothiazole derivatives have shown promising anti-proliferative effects against various cancer cell lines. Studies have reported the synthesis of new derivatives that exhibit high cytotoxicity and greater inhibitory action than reference drugs like Doxorubicin against specific cell lines, indicating their potential use in cancer therapy .

Antibacterial Applications

The antibacterial activities of benzothiazole derivatives have been investigated against a range of bacterial strains, including Escherichia coli, Proteus species, Staphylococcus aureus, and Pseudomonas aeruginosa. These studies provide insights into the potential use of these compounds in developing new antibacterial agents .

Antimicrobial Efficacy

In addition to antibacterial properties, benzothiazole derivatives have also been evaluated for their broader antimicrobial efficacy. The structure-activity relationships of these compounds suggest that they could be effective in treating a variety of microbial infections .

Synthetic Strategies and Medicinal Chemistry

The synthesis of benzothiazole derivatives is a key area of interest due to their structural diversity and pharmacological properties. Advances in synthetic strategies have facilitated the development of potent biologically active benzothiazole-based drugs. These methods include multi-component reactions and the use of ionic liquids, which offer benefits such as cleaner reactions and satisfactory yields .

properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c23-19(14-8-2-1-3-9-14)21-16-11-5-4-10-15(16)20-22-17-12-6-7-13-18(17)24-20/h4-7,10-14H,1-3,8-9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYOMGBPJQOPRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.